molecular formula C10H10N2O B2428335 2-(4-cyanophenyl)-N-methylacetamide CAS No. 79149-59-0

2-(4-cyanophenyl)-N-methylacetamide

Cat. No. B2428335
CAS RN: 79149-59-0
M. Wt: 174.203
InChI Key: NHNGTMPFCORPBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-cyanophenyl)-N-methylacetamide, commonly known as CPMA, is a synthetic compound that has been used in scientific research to study a variety of biochemical and physiological processes. CPMA has been found to have a wide range of applications in biochemistry, physiology, and pharmacology due to its ability to interact with a variety of enzymes, receptors, and other biomolecules.

Scientific Research Applications

Metal Complexes and Biologically Active Adducts

The ligand methyl 2-((4-cyanophenyl)(hydroxy)methyl)acrylate (L ”x) was synthesized using the Morita-Baylis-Hillman reaction scheme. Complexes of Cr³⁺, Co³⁺, Ni²⁺, Mn²⁺, and Cu²⁺ with L ”x were prepared and characterized. Spectroscopic techniques (UV-Visible, FT-IR, ESI-MS, and ¹H NMR) aided in characterization. The complexes exhibited different geometries (octahedral, square planar, and tetrahedral) based on the metal ion. Notably, Ni²⁺ and Cu²⁺ complexes demonstrated substantial antibacterial activity against various strains .

Enzyme-Catalyzed Reactions and Biochemical Studies

Researchers utilize 4-cyanophenyl isocyanate , a related compound, to investigate enzyme-catalyzed reactions. By probing its interactions with enzymes, they gain insights into biochemical pathways and mechanisms. This knowledge informs drug design and therapeutic strategies .

properties

IUPAC Name

2-(4-cyanophenyl)-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-12-10(13)6-8-2-4-9(7-11)5-3-8/h2-5H,6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHNGTMPFCORPBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC1=CC=C(C=C1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-cyanophenyl)-N-methylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.